Allyxycarb

Description

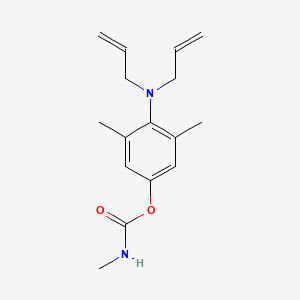

Allyxycarb (CAS 6392-46-7) is a phenyl carbamate insecticide with the IUPAC name [4-(di(prop-2-enyl)amino)-3,5-dimethylphenyl] N-methylcarbamate and molecular formula C₁₆H₂₂N₂O₂ . It acts as an acetylcholinesterase inhibitor, disrupting neurotransmission in insects. Structurally, it features a methylcarbamate group attached to a substituted phenyl ring with diallylamino and methyl substituents, contributing to its lipophilicity and pesticidal activity . Regulatory data classify this compound as a hazardous compound, with thresholds of 20 mg/kg for acute toxicity and 400 mg/kg for chronic exposure in controlled environments .

Properties

IUPAC Name |

[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-6-8-18(9-7-2)15-12(3)10-14(11-13(15)4)20-16(19)17-5/h6-7,10-11H,1-2,8-9H2,3-5H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEHFRAORPEGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N(CC=C)CC=C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041592 | |

| Record name | Allyxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6392-46-7 | |

| Record name | Allyxycarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6392-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyxycarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006392467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyxycarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYXYCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66S9S03B4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyxycarb can be synthesized through several methods, including chain-growth polymerization, solution polymerization, suspension polymerization, photo-polymerization, and step-growth polymerization . These methods involve the use of hydrophilic monomers that form a three-dimensional network structure upon polymerization. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the properties of the resulting hydrol.

Industrial Production Methods: In industrial settings, hydrol is often produced using large-scale polymerization techniques. These methods include physical cross-linking, chemical cross-linking, and radiation cross-linking . The choice of method depends on the desired properties of the hydrol, such as its mechanical strength, biocompatibility, and water retention capacity.

Chemical Reactions Analysis

Types of Reactions: Allyxycarb undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and substitution . These reactions are essential for modifying its properties and enhancing its functionality in different applications.

Common Reagents and Conditions: The hydrolysis of hydrol typically involves the use of acidic or alkaline conditions, with the reaction rate being influenced by the pH and temperature . Oxidation reactions may require oxidizing agents such as hydrogen peroxide, while reduction reactions often involve reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can lead to the formation of smaller hydrophilic molecules, while oxidation may produce more reactive oxygen species. Reduction reactions can yield less oxidized forms of hydrol, and substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Allyxycarb has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a solvent and a reactant in various chemical reactions. In biology, hydrol plays a crucial role in cellular processes, including signal transduction and enzyme activity. In medicine, it is utilized in drug delivery systems, tissue engineering, and wound healing. Industrial applications of hydrol include its use in the production of hydrogels, which are employed in agriculture, food processing, and environmental remediation.

Mechanism of Action

The mechanism of action of hydrol involves its interaction with water molecules and other hydrophilic substances . At the molecular level, hydrol forms hydrogen bonds with water, which enhances its solubility and facilitates its participation in various chemical and biological processes. The pathways involved in its mechanism of action include hydration, hydrolysis, and hydrogen bonding, which are critical for its functionality in different applications.

Comparison with Similar Compounds

Chemical and Structural Comparison

Table 1 summarizes key chemical properties of Allyxycarb and structurally/functionally related carbamates:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups | Water Solubility (g/L, 25°C) |

|---|---|---|---|---|---|

| This compound | 6392-46-7 | C₁₆H₂₂N₂O₂ | 274.36 | Methylcarbamate, diallylamino, methyl | Not reported |

| Methomyl | 16752-77-5 | C₅H₁₀N₂O₂S | 162.21 | Oxime carbamate, methylthio | 57.9 |

| Aminocarb | 2032-59-9 | C₁₁H₁₆N₂O₂ | 208.26 | Methylcarbamate, dimethylamino | 0.3 |

| Carbaryl | 63-25-2 | C₁₂H₁₁NO₂ | 201.22 | 1-naphthyl methylcarbamate | 0.12 |

Structural Insights :

- This compound’s diallylamino group enhances its persistence in lipid-rich environments compared to methomyl’s polar oxime group, which increases water solubility .

Toxicity and Regulatory Profiles

Table 2 highlights toxicity classifications and regulatory status:

| Compound | WHO Hazard Class | EPA Toxicity Category | Acute Oral LD₅₀ (rat, mg/kg) | Key Environmental Concerns |

|---|---|---|---|---|

| This compound | Not classified | III (Moderate) | 20–400 | Moderate soil adsorption |

| Methomyl | Ib (Highly hazardous) | I (Highly toxic) | 17–24 | High groundwater contamination risk |

| Aminocarb | II (Moderately hazardous) | II | 50–100 | Moderate bioaccumulation |

| Carbaryl | II | III | 250–850 | Low persistence in soil |

Key Findings :

Environmental and Metabolic Behavior

- Methomyl : High water solubility (57.9 g/L) and low soil adsorption lead to widespread groundwater contamination. It degrades into toxic metabolites like thiodicarb, which persist in aquatic ecosystems .

- This compound: Limited solubility data suggest lower mobility in water compared to methomyl. Its diallylamino group may enhance degradation via microbial action, though specific metabolic pathways remain understudied .

- Carbaryl : Rapid hydrolysis in alkaline conditions reduces environmental persistence, whereas this compound’s stability in neutral pH environments may prolong its efficacy and residue retention .

Biological Activity

Allyxycarb is a compound that has garnered attention for its potential biological activities, particularly in the context of insecticidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is classified within the carbamate family of pesticides, which are known for their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system. The chemical structure of this compound includes functional groups that contribute to its lipophilicity and biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of AChE. This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of postsynaptic receptors. This mechanism is similar to other carbamate pesticides, making it effective against a range of insect pests.

Insecticidal Activity

Research has demonstrated that this compound exhibits significant insecticidal activity. A study assessing various carbamate derivatives found that this compound was effective against several insect cell lines, with varying degrees of potency. The following table summarizes the insecticidal efficacy of this compound compared to other compounds:

| Compound | Insect Cell Line | % Viability Loss |

|---|---|---|

| This compound | Sf9 | 40% |

| Chlorpyrifos | Sf9 | 50% |

| Compound 3d | Sf9 | 30% |

| Compound 3f | Sf9 | 50% |

These results indicate that this compound's efficacy is comparable to established insecticides like chlorpyrifos, suggesting its potential as a viable alternative in pest management strategies .

Cytotoxic Effects

In addition to its insecticidal properties, studies have explored the cytotoxic effects of this compound on human cell lines. Notably, research indicates that while this compound is toxic to insect cells, it exhibits significantly lower toxicity towards human keratinocytes (HaCaT cell line), with only about 20% loss of viability observed . This differential toxicity highlights the potential for using this compound in environments where human exposure is a concern.

Case Study: Integrated Approach for Testing and Assessment

A case study conducted by Roper et al. (2022) utilized an integrated approach for assessing the biological activity of various pesticides, including this compound. The study employed multiple testing strategies to evaluate the compound's efficacy and safety profiles. Key findings included:

- Toxicity Assessment : The study found that this compound had a favorable safety profile when tested against human cell lines compared to traditional pesticides.

- Environmental Impact : The research emphasized the need for further studies on the environmental persistence and degradation pathways of this compound to assess potential ecological risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.